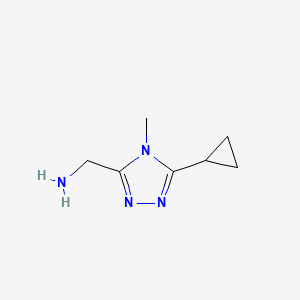
(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)methanamine is a heterocyclic compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)methanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopropylamine with 4-methyl-1,2,4-triazole-3-carboxaldehyde in the presence of a reducing agent. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while substitution reactions can produce various substituted triazole derivatives .
Scientific Research Applications
(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential as a pharmaceutical intermediate and for the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of (5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The triazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
(4-methyl-4H-1,2,4-triazol-3-yl)methanamine: Similar in structure but lacks the cyclopropyl group.
(5-((Cyclopropylmethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methanamine: Contains a sulfur atom in place of the amine group
Uniqueness
The presence of the cyclopropyl group in (5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)methanamine imparts unique steric and electronic properties, which can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications .
Properties
Molecular Formula |
C7H12N4 |
|---|---|
Molecular Weight |
152.20 g/mol |
IUPAC Name |
(5-cyclopropyl-4-methyl-1,2,4-triazol-3-yl)methanamine |
InChI |
InChI=1S/C7H12N4/c1-11-6(4-8)9-10-7(11)5-2-3-5/h5H,2-4,8H2,1H3 |
InChI Key |
KEVIZNABPAWSPB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1C2CC2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


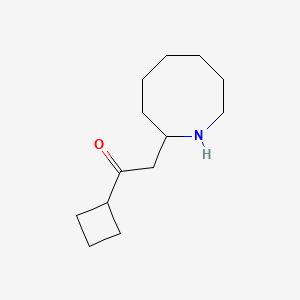
![1-[(5-Methyloxolan-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13072548.png)

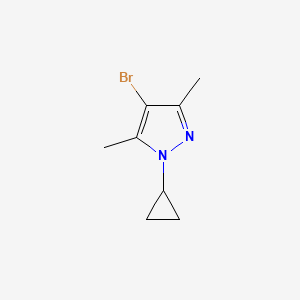
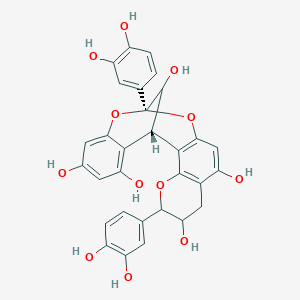

![2-(Dimethylamino)-2-(2-methylbenzo[d]thiazol-5-yl)acetic acid](/img/structure/B13072578.png)
![Methyl 2-{[4-(aminomethyl)phenyl]methanesulfonyl}acetate](/img/structure/B13072587.png)

![7-Methyl-[1,2,4]triazolo[1,5-A]pyridine-5-carboxylic acid](/img/structure/B13072600.png)
![tert-butyl 3-[(4-carbamoyl-1H-1,2,3-triazol-1-yl)methyl]pyrrolidine-1-carboxylate](/img/structure/B13072601.png)
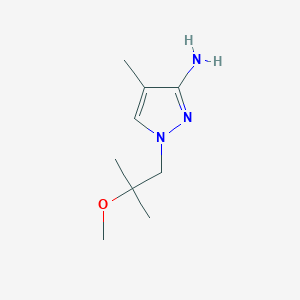
![7-(Propan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13072611.png)
![5-Bromo-1-[(thiophen-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13072619.png)
